PHA-543613

Catalog No.
S539341
CAS No.
478149-53-0
M.F
C15H17N3O2
M. Wt
271.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHA-543613

CAS Number

478149-53-0

Product Name

PHA-543613

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1

InChI Key

IPKZCLGGYKRDES-ZDUSSCGKSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Solubility

Soluble in DMSO

Synonyms

N-(1-azabicyclo(2.2.2)oct-3-yl)furo(2,3-c)pyridine-5-carboxamide, PHA 543,613, PHA 543613, PHA-543,613, PHA-543613, PHA543613

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Description

The exact mass of the compound N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide is 271.1321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alzheimer’s Disease

    Scientific Field: Neuropharmacology

    Application Summary: Investigating the potential of PHA-543,613 to improve cognitive symptoms in Alzheimer’s disease due to its action on alpha7 nAChR.

    Methods of Application: Clinical trials involving Alzheimer’s patients, assessing cognitive function before and after treatment.

Anti-Depressant Effects

Pain Management

Attention Deficit Hyperactivity Disorder (ADHD)

Addiction Treatment

Traumatic Brain Injury (TBI)

PHA-543613 is a potent and selective agonist for the alpha-7 subtype of nicotinic acetylcholine receptors (α7-nAChR). It is characterized by its high brain penetration and good oral bioavailability, making it a candidate for treating cognitive deficits, particularly in conditions such as Alzheimer's disease and schizophrenia. The compound has a molecular formula of C₁₅H₁₇N₃O₂ and a molar mass of 271.32 g/mol .

PHA-543613 acts as an agonist for the α7 nAChR. Agonists mimic the natural neurotransmitter acetylcholine, binding to the receptor and triggering similar cellular responses. In the case of α7 nAChR, activation by PHA-543613 is believed to enhance cognitive function by promoting calcium influx and neuronal signaling [].

PHA-543613 primarily acts by binding to α7-nAChRs, leading to the activation of various signaling pathways that enhance synaptic plasticity and neuronal survival. Its mechanism involves the modulation of neurotransmitter release, particularly acetylcholine and dopamine, which are crucial for cognitive functions . Additionally, it has been shown to inhibit inflammatory responses through the activation of macrophageal interleukin-10 expression, indicating its potential role in neuroinflammation .

The biological activity of PHA-543613 is significant in the context of neurodegenerative diseases. Studies have demonstrated that it improves cognitive deficits in animal models by enhancing hippocampal synaptic protein levels and restoring long-term potentiation, which is essential for memory formation . Furthermore, its activation of α7-nAChRs has been linked to neuroprotective effects against excitotoxicity, particularly in dopaminergic neurons .

The synthesis of PHA-543613 involves multi-step organic reactions that typically include the formation of key intermediates followed by cyclization and functionalization steps. Specific synthetic routes may vary but generally focus on creating the bicyclic structure that is characteristic of α7-nAChR agonists. Detailed synthetic protocols are often proprietary or found in specialized chemical literature .

PHA-543613 is under investigation for its therapeutic potential in treating cognitive impairments associated with various neurological disorders, including Alzheimer's disease and schizophrenia. Its ability to enhance cognitive function makes it a candidate for developing new pharmacological interventions aimed at improving memory and learning processes . Additionally, its anti-inflammatory properties suggest potential applications in conditions characterized by neuroinflammation.

Studies have highlighted PHA-543613's interactions with other neurotransmitter systems and receptors. For instance, it has been shown to enhance the effects of memantine, an NMDA receptor antagonist used in Alzheimer's treatment, indicating a synergistic potential for cognitive enhancement . Moreover, its interactions with inflammatory pathways suggest that it may modulate immune responses in the central nervous system.

Several compounds share structural or functional similarities with PHA-543613. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Cynandione Aα7-nAChR agonistAnti-inflammatory properties via IL-10
GalantamineAcetylcholinesterase inhibitorEnhances acetylcholine levels
MemantineNMDA receptor antagonistUsed primarily for Alzheimer's treatment
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamideSelective α7-nAChR agonistPotential treatment for schizophrenia

PHA-543613 stands out due to its selective action on α7-nAChRs with significant implications for cognitive enhancement and neuroprotection, distinguishing it from other compounds that may target broader or different receptor profiles .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

271.132076794 g/mol

Monoisotopic Mass

271.132076794 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R36R9KVD6Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

478149-53-0

Wikipedia

PHA-543,613

Dates

Modify: 2024-04-14
1: Sadigh-Eteghad S, Mahmoudi J, Babri S, Talebi M. Effect of alpha-7 nicotinic acetylcholine receptor activation on beta-amyloid induced recognition memory impairment. Possible role of neurovascular function. Acta Cir Bras. 2015 Nov;30(11):736-42. doi: 10.1590/S0102-865020150110000003. PubMed PMID: 26647792.
2: Sérrière S, Doméné A, Vercouillie J, Mothes C, Bodard S, Rodrigues N, Guilloteau D, Routier S, Page G, Chalon S. Assessment of the Protection of Dopaminergic Neurons by an α7 Nicotinic Receptor Agonist, PHA 543613 Using [(18)F]LBT-999 in a Parkinson's Disease Rat Model. Front Med (Lausanne). 2015 Sep 2;2:61. doi: 10.3389/fmed.2015.00061. eCollection 2015. PubMed PMID: 26389120; PubMed Central PMCID: PMC4556971.
3: Zhang W, Liu Y, Hou B, Gu X, Ma Z. Activation of spinal alpha-7 nicotinic acetylcholine receptor attenuates remifentanil-induced postoperative hyperalgesia. Int J Clin Exp Med. 2015 Feb 15;8(2):1871-9. eCollection 2015. PubMed PMID: 25932115; PubMed Central PMCID: PMC4402762.
4: Sadigh-Eteghad S, Talebi M, Mahmoudi J, Babri S, Shanehbandi D. Selective activation of α7 nicotinic acetylcholine receptor by PHA-543613 improves Aβ25-35-mediated cognitive deficits in mice. Neuroscience. 2015 Jul 9;298:81-93. doi: 10.1016/j.neuroscience.2015.04.017. Epub 2015 Apr 13. PubMed PMID: 25881725.
5: Garcia-Oscos F, Peña D, Housini M, Cheng D, Lopez D, Cuevas-Olguin R, Saderi N, Salgado Delgado R, Galindo Charles L, Salgado Burgos H, Rose-John S, Flores G, Kilgard MP, Atzori M. Activation of the anti-inflammatory reflex blocks lipopolysaccharide-induced decrease in synaptic inhibition in the temporal cortex of the rat. J Neurosci Res. 2015 Jun;93(6):859-65. doi: 10.1002/jnr.23550. Epub 2015 Jan 27. PubMed PMID: 25626997.
6: Bali ZK, Inkeller J, Csurgyók R, Bruszt N, Horváth H, Hernádi I. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models. Behav Brain Res. 2015 Feb 1;278:404-10. doi: 10.1016/j.bbr.2014.10.030. Epub 2014 Oct 30. PubMed PMID: 25447295.
7: Macpherson A, Zoheir N, Awang RA, Culshaw S, Ramage G, Lappin DF, Nile CJ. The alpha 7 nicotinic receptor agonist PHA-543613 hydrochloride inhibits Porphyromonas gingivalis-induced expression of interleukin-8 by oral keratinocytes. Inflamm Res. 2014 Jul;63(7):557-68. doi: 10.1007/s00011-014-0725-5. Epub 2014 Mar 8. PubMed PMID: 24609617; PubMed Central PMCID: PMC4050294.
8: Gannon RL, Garcia DA, Millan MJ. Effects of systemically applied nAChRα7 agonists and antagonists on light-induced phase shifts of hamster circadian activity rhythms. Eur Neuropsychopharmacol. 2014 Jun;24(6):964-73. doi: 10.1016/j.euroneuro.2013.12.007. Epub 2013 Dec 17. PubMed PMID: 24388152.
9: Mazloom R, Eftekhari G, Rahimi-Balaei M, Khori V, Hajizadeh S, Dehpour AR, Mani AR. The role of α7 nicotinic acetylcholine receptor in modulation of heart rate dynamics in endotoxemic rats. PLoS One. 2013 Dec 10;8(12):e82251. doi: 10.1371/journal.pone.0082251. eCollection 2013. Erratum in: PLoS One. 2013;8(12). doi:10.1371/annotation/4103a8bf-a523-4db9-91f2-d974b175aafa. PLoS One. 2015;10(5):e0127826. Rahimi, Maryam [corrected to Rahimi-Balaei, Maryam]. PubMed PMID: 24340009; PubMed Central PMCID: PMC3858293.
10: Harenza JL, Muldoon PP, De Biasi M, Damaj MI, Miles MF. Genetic variation within the Chrna7 gene modulates nicotine reward-like phenotypes in mice. Genes Brain Behav. 2014 Feb;13(2):213-25. doi: 10.1111/gbb.12113. Epub 2013 Dec 26. PubMed PMID: 24289814; PubMed Central PMCID: PMC3919514.
11: Salamone A, Mura E, Zappettini S, Grilli M, Olivero G, Preda S, Govoni S, Marchi M. Inhibitory effects of beta-amyloid on the nicotinic receptors which stimulate glutamate release in rat hippocampus: the glial contribution. Eur J Pharmacol. 2014 Jan 15;723:314-21. doi: 10.1016/j.ejphar.2013.11.011. Epub 2013 Nov 23. PubMed PMID: 24275353.
12: Yang Y, Paspalas CD, Jin LE, Picciotto MR, Arnsten AF, Wang M. Nicotinic α7 receptors enhance NMDA cognitive circuits in dorsolateral prefrontal cortex. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):12078-83. doi: 10.1073/pnas.1307849110. Epub 2013 Jul 1. PubMed PMID: 23818597; PubMed Central PMCID: PMC3718126.
13: Krafft PR, Caner B, Klebe D, Rolland WB, Tang J, Zhang JH. PHA-543613 preserves blood-brain barrier integrity after intracerebral hemorrhage in mice. Stroke. 2013 Jun;44(6):1743-7. doi: 10.1161/STROKEAHA.111.000427. Epub 2013 Apr 23. PubMed PMID: 23613493; PubMed Central PMCID: PMC3696522.
14: Freitas K, Ghosh S, Ivy Carroll F, Lichtman AH, Imad Damaj M. Effects of α7 positive allosteric modulators in murine inflammatory and chronic neuropathic pain models. Neuropharmacology. 2013 Feb;65:156-64. doi: 10.1016/j.neuropharm.2012.08.022. Epub 2012 Oct 16. PubMed PMID: 23079470; PubMed Central PMCID: PMC3521074.
15: Freitas K, Negus SS, Carroll FI, Damaj MI. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. Br J Pharmacol. 2013 Jun;169(3):567-79. doi: 10.1111/j.1476-5381.2012.02226.x. PubMed PMID: 23004024; PubMed Central PMCID: PMC3682705.
16: Kita Y, Ago Y, Takano E, Fukada A, Takuma K, Matsuda T. Galantamine increases hippocampal insulin-like growth factor 2 expression via α7 nicotinic acetylcholine receptors in mice. Psychopharmacology (Berl). 2013 Feb;225(3):543-51. doi: 10.1007/s00213-012-2841-7. Epub 2012 Aug 30. PubMed PMID: 22932776.
17: Gao Y, Ravert HT, Valentine H, Scheffel U, Finley P, Wong DF, Dannals RF, Horti AG. 5-(5-(6-[(11)C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole as a potential PET radioligand for imaging cerebral α7-nAChR in mice. Bioorg Med Chem. 2012 Jun 15;20(12):3698-702. doi: 10.1016/j.bmc.2012.04.056. Epub 2012 May 4. PubMed PMID: 22608919; PubMed Central PMCID: PMC3527104.
18: Wang Q, Wang F, Li X, Yang Q, Li X, Xu N, Huang Y, Zhang Q, Gou X, Chen S, Xiong L. Electroacupuncture pretreatment attenuates cerebral ischemic injury through α7 nicotinic acetylcholine receptor-mediated inhibition of high-mobility group box 1 release in rats. J Neuroinflammation. 2012 Jan 26;9:24. doi: 10.1186/1742-2094-9-24. PubMed PMID: 22277256; PubMed Central PMCID: PMC3297509.
19: Krafft PR, Altay O, Rolland WB, Duris K, Lekic T, Tang J, Zhang JH. α7 nicotinic acetylcholine receptor agonism confers neuroprotection through GSK-3β inhibition in a mouse model of intracerebral hemorrhage. Stroke. 2012 Mar;43(3):844-50. doi: 10.1161/STROKEAHA.111.639989. Epub 2011 Dec 29. PubMed PMID: 22207510; PubMed Central PMCID: PMC3293395.
20: Zappettini S, Mura E, Grilli M, Preda S, Salamone A, Olivero G, Govoni S, Marchi M. Different presynaptic nicotinic receptor subtypes modulate in vivo and in vitro the release of glycine in the rat hippocampus. Neurochem Int. 2011 Oct;59(5):729-38. doi: 10.1016/j.neuint.2011.06.022. Epub 2011 Jul 5. PubMed PMID: 21762741.

Explore Compound Types